Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Lipophilicity LogP Drug Design

This 97% pure γ-keto ester features a high logP (4.97) and boiling point (399.2°C), ensuring consistent lipophilicity and stability in high-temperature reactions. Its n-pentyl side chain enables predictable self-assembly in liquid crystals and surfactants. Supplied as a light-yellow solid with CoA, ideal for ISO/GLP-compliant research.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 898778-53-5
Cat. No. B1325950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-4-(4-n-pentylphenyl)butyrate
CAS898778-53-5
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
InChIInChI=1S/C17H24O3/c1-3-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20-4-2/h8-11H,3-7,12-13H2,1-2H3
InChIKeyRILMNOLQUNDRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate (CAS 898778-53-5): Procurement-Ready Physicochemical and Purity Profile


Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate (CAS 898778-53-5) is a γ-keto ester belonging to the alkyl-phenylbutyrate class, characterized by a 4-oxobutanoate core substituted with a 4-pentylphenyl group . With a molecular formula C17H24O3 and molecular weight 276.37 g/mol, it is typically supplied as a light yellow solid . The compound is insoluble in water but freely soluble in common organic solvents, positioning it as a lipophilic building block for organic synthesis and materials research .

Why Generic 4-Oxo-4-phenylbutyrate Esters Cannot Substitute for Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate


Within the 4-oxo-4-phenylbutyrate ester family, the para-alkyl substituent length profoundly alters lipophilicity, boiling point, and solubility profile—parameters that directly govern compound behavior in biphasic reactions, membrane permeability assays, and material formulations. Substituting the n-pentyl chain with a shorter (e.g., methyl or propyl) or longer homolog will yield a compound with quantifiably different logP, boiling point, and density, potentially invalidating established reaction protocols, extraction efficiencies, or structure-activity relationships .

Quantitative Differentiation Evidence for Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate Relative to Shorter-Chain Analogs


Lipophilicity (LogP) Progression Across Alkyl Chain Lengths

The n-pentyl analog (target) exhibits a predicted ACD/LogP of 4.97, substantially higher than the methyl (XLogP3 = 2.1) and propyl (LogP = 3.17) homologs . This nearly 5-unit logP value places the compound in a lipophilicity range favorable for passive membrane diffusion and organic-phase partitioning, whereas shorter-chain analogs are significantly more hydrophilic and may underperform in lipid-rich environments.

Lipophilicity LogP Drug Design Membrane Permeability

Boiling Point and Thermal Stability Comparison

The predicted boiling point of ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is 399.2°C at 760 mmHg, which is 27.8°C higher than the propyl analog (371.4°C) and approximately 60°C higher than the methyl analog (~340°C estimated) . This elevated boiling point indicates greater thermal stability and reduced volatility, advantageous for reactions requiring sustained heating or vacuum distillation.

Thermal Stability Boiling Point High-Temperature Synthesis

Purity Grade and Vendor Certification Advantage

Sigma-Aldrich supplies this compound at a certified purity of 97% , exceeding the 95% minimum specification typical of many alternative suppliers . The higher purity reduces the presence of structurally related impurities (e.g., under-alkylated byproducts or residual starting materials) that could interfere with sensitive catalytic cycles or spectroscopic characterization.

Purity Quality Control Reproducibility Procurement

Density and Molar Volume for Formulation Calculations

The predicted density of the pentyl derivative is 1.0 ± 0.1 g/cm³, which is lower than that of the propyl analog (1.035 g/cm³) and methyl analog (~1.1 g/cm³ estimated) . The corresponding molar volume (272.8 cm³) and low surface tension (36.9 dyne/cm) provide a distinct set of physical constants for calculating solvent mixtures, predicting miscibility, and estimating volumetric dosing.

Density Molar Volume Formulation Solubility

Optimal Application Scenarios for Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate Based on Differentiated Properties


Lipophilic Building Block in Medicinal Chemistry Campaigns

The high logP (4.97) makes this compound an ideal lipophilic fragment or intermediate for the synthesis of drug candidates targeting intracellular or membrane-bound proteins. Its predicted LogD (4.84 at pH 7.4) suggests consistent lipophilicity across physiological pH ranges, enabling reliable structure-activity relationship (SAR) studies when a balance between solubility and permeability is required.

High-Temperature Organic Transformations

With a predicted boiling point of 399.2°C , this γ-keto ester is suitable for reactions that demand sustained heating (e.g., Friedel-Crafts acylations, nucleophilic substitutions in high-boiling solvents). The elevated boiling point reduces the risk of reactant loss during extended reflux or vacuum distillation, improving yield consistency in multistep sequences.

Precursor for Functional Materials with Defined Alkyl Spacer

The n-pentyl chain provides a specific hydrophobic spacer length that can tune intermolecular interactions in liquid crystals, surfactants, or polymeric additives. The precise molecular dimensions (10 rotatable bonds, polar surface area 43 Ų) allow predictable self-assembly behavior when incorporated into mesogenic cores or amphiphilic architectures.

High-Purity Intermediate for Regulatory-Sensitive Projects

For laboratories requiring batch-to-batch consistency under ISO or GLP guidelines, the 97% purity grade from Sigma-Aldrich minimizes impurity-driven variability. The availability of a Certificate of Analysis (CoA) with each lot further supports audit trails and method validation in pharmaceutical development.

Technical Documentation Hub

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